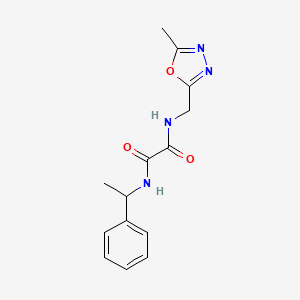

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. The compound features two distinct substituents:

- N2-substituent: A 1-phenylethyl group, imparting lipophilicity and steric bulk.

The oxadiazole moiety is notable for its metabolic stability and role in modulating electronic properties, which may enhance bioavailability compared to other heterocycles .

Properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9(11-6-4-3-5-7-11)16-14(20)13(19)15-8-12-18-17-10(2)21-12/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVAPGWRLADCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:

Formation of the 5-methyl-1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the oxalamide core: The oxalamide core can be introduced by reacting oxalyl chloride with the appropriate amines, such as 5-methyl-1,3,4-oxadiazol-2-ylmethylamine and 1-phenylethylamine, under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Impact

Table 1: Key Structural Differences and Functional Groups

Key Observations :

- Heterocyclic vs. Aromatic Substituents : The target compound’s oxadiazole ring (electron-deficient) contrasts with thiazole (in Compound 13) or pyridine (in S336), affecting electron distribution and binding interactions .

- Steric Effects : Adamantane-containing analogs () exhibit extreme bulk, which may hinder target engagement compared to the more flexible phenylethyl group .

Insights :

Metabolic Stability and Toxicity

Analysis :

- Oxalamides like S336 and No. 1769 undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability of the oxalamide core .

- The 5-methyl-1,3,4-oxadiazole group in the target compound may further resist oxidative degradation, enhancing in vivo stability compared to thiazole or pyridine-containing analogs .

- Safety margins for flavoring agents () indicate low toxicity risks for structurally related oxalamides at current exposure levels .

Biological Activity

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxadiazole ring, which is known for its biological activity. The IUPAC name is N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-phenylethyl)oxamide. This structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to affect fatty acid biosynthesis by inhibiting enoyl-acyl carrier protein (ACP) reductase, a key enzyme in this pathway .

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have indicated that derivatives containing the 1,3,4-oxadiazole ring show broad-spectrum antimicrobial activity against various strains of bacteria and fungi .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 | |

| Mycobacterium tuberculosis | 4 |

These results indicate that the compound possesses potent antimicrobial properties that could be further exploited in therapeutic applications.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Research indicates that compounds with this scaffold can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : The activation of intrinsic apoptotic pathways has been observed in cancer cell lines treated with oxadiazole derivatives .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity and found that certain modifications significantly enhanced their efficacy against resistant strains of Mycobacterium tuberculosis.

- Desai et al. (2018) synthesized pyridine-based 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines. Their findings suggested that specific substitutions on the oxadiazole ring could enhance anticancer activity significantly.

- Salama et al. (2020) reported on the synthesis and evaluation of 2-amino derivatives of oxadiazoles against Staphylococcus aureus, noting that some derivatives exhibited superior activity compared to standard antibiotics like vancomycin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.